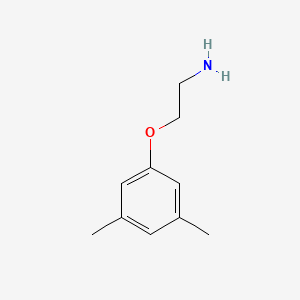

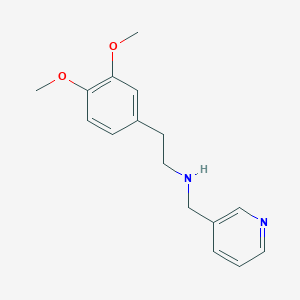

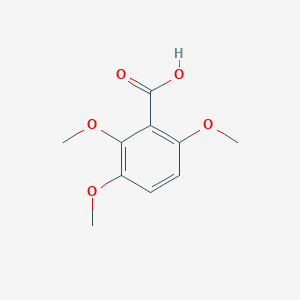

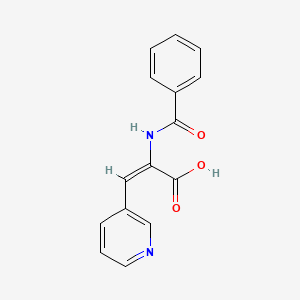

![molecular formula C20H13N3 B1348232 6-苯基苯并[4,5]咪唑并[1,2-c]喹啉 CAS No. 28381-92-2](/img/structure/B1348232.png)

6-苯基苯并[4,5]咪唑并[1,2-c]喹啉

描述

“6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” is a chemical compound that belongs to the class of imidazoquinazolines . It has been studied for its potential biological activities .

Synthesis Analysis

Imidazoquinazolines, including “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline”, can be synthesized using simple, straightforward synthetic routes . These compounds are thoroughly characterized by IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and elemental analysis .

Molecular Structure Analysis

The molecular structure of “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” and similar compounds can be determined by X-ray diffraction .

Chemical Reactions Analysis

Imidazoquinazolines, including “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline”, can undergo various chemical reactions . For example, they can be used in the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones under metal-free and solvent-free conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline” can be determined by various methods, including IR, 1H and 13C NMR spectroscopy, as well as mass spectrometry and elemental analysis .

科学研究应用

抗癌药剂,通过PI3Kα抑制

6-苯基苯并[4,5]咪唑并[1,2-c]喹啉衍生物已被研究,以评估其作为抗癌药剂的潜力 . 这些化合物对各种肿瘤细胞系表现出亚微摩尔的抑制活性 . 例如,化合物13k通过抑制PI3Kα,以1.94 nM的IC 50值诱导HCC827细胞在G2 / M期发生细胞周期停滞和细胞凋亡 .

抗氧化活性

6-苯基苯并[4,5]咪唑并[1,2-c]喹啉化合物也因其抗氧化活性而受到研究 . 在其中一项测试中,这些化合物表现出良好的抗氧化活性 .

抗菌活性

这些化合物已被发现具有中等抗菌活性 . 它们已针对两种革兰氏阳性菌,两种革兰氏阴性菌和一种真菌进行了筛选 .

荧光研究

6-苯基苯并[4,5]咪唑并[1,2-c]喹啉化合物因其荧光特性而受到研究 . 例如,OCT在暴露于紫外线下时会产生蓝光,其量子产率为26% .

合成方法

已研究了6-苯基苯并[4,5]咪唑并[1,2-c]喹啉化合物的合成方法 . 为了合成一种新的喹啉衍生物,对两种方法(微波辅助和常规加热方法)进行了比较研究 .

晶体结构分析

6-苯基苯并[4,5]咪唑并[1,2-c]喹啉化合物的晶体结构已被分析 . 该分子在单斜晶系P2 1 /n空间群中生长,并通过N1–H1A…N3原子之间的分子间氢键稳定 .

作用机制

Target of Action

Similar compounds have been shown to targetAurora kinase and α-glucosidase , which play crucial roles in cell division and carbohydrate metabolism, respectively.

Mode of Action

Related compounds have been found to inhibitα-glucosidase and Aurora kinase , suggesting that 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline may interact with these targets to exert its effects.

Biochemical Pathways

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline may affect the PI3K-AKT pathway , which is involved in various cellular processes including cell growth, proliferation, survival, and metabolism. Abnormal activation of this pathway is often associated with tumorigenesis, progression, and poor prognosis .

Pharmacokinetics

In silico adme prediction has been performed for similar compounds , suggesting that similar studies could be conducted for 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline.

Result of Action

Related compounds have shown inhibitory activity against various tumor cell lines , suggesting that 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline may have similar effects.

安全和危害

未来方向

生化分析

Biochemical Properties

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including α-glucosidase, which it inhibits effectively . This inhibition is significant in the treatment of type 2 diabetes mellitus. Additionally, 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Cellular Effects

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline influences various cellular processes. It has been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death in tumor cells .

Molecular Mechanism

At the molecular level, 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline exerts its effects through several mechanisms. It binds to the active site of α-glucosidase, inhibiting its activity and thus reducing glucose absorption . In cancer cells, it inhibits the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis . The compound’s antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it maintains its anticancer and antioxidant properties, although the efficacy may decrease slightly with prolonged exposure .

Dosage Effects in Animal Models

The effects of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline vary with different dosages in animal models. At lower doses, it effectively inhibits α-glucosidase and exhibits anticancer properties without significant toxicity . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which metabolizes the compound into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its therapeutic efficacy. The compound’s distribution is influenced by its lipophilicity, allowing it to penetrate cell membranes and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anticancer effects . Post-translational modifications and targeting signals direct the compound to these specific compartments, ensuring its proper function within the cell .

属性

IUPAC Name |

6-phenylbenzimidazolo[1,2-c]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3/c1-2-8-14(9-3-1)19-21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)23(19)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXRQYFQNGCDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347839 | |

| Record name | 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28381-92-2 | |

| Record name | 6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

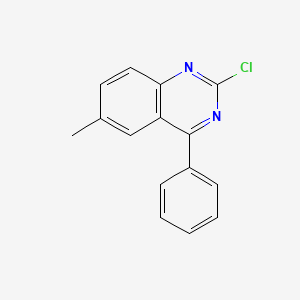

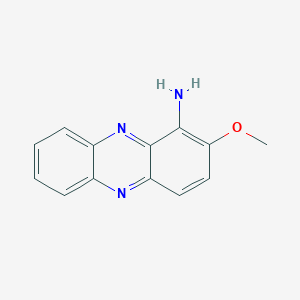

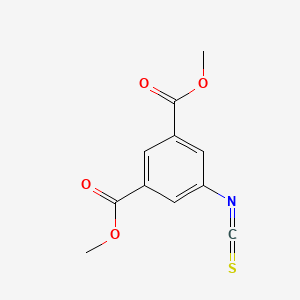

![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)